

An In-Depth Technical Guide to 2'-Nitrobenzanilide: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 2'-Nitrobenzanilide

CAS No.: 728-90-5

Cat. No.: B1580922

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Nitrobenzanilide, with the CAS Number 728-90-5, is a nitroaromatic compound that serves as a valuable intermediate in organic synthesis.^[1] Its chemical structure, featuring a benzoyl group attached to a 2-nitrophenyl amine, provides a versatile scaffold for the construction of more complex molecules, particularly heterocyclic systems of medicinal interest. This guide offers a comprehensive overview of **2'-Nitrobenzanilide**, including its molecular structure, physicochemical properties, a detailed synthesis protocol, purification methods, safety considerations, and its applications in the field of drug discovery and development.

Molecular Structure and Identification

2'-Nitrobenzanilide, systematically named N-(2-nitrophenyl)benzamide, possesses a molecular formula of $C_{13}H_{10}N_2O_3$ and a molecular weight of 242.23 g/mol.^[1] The molecule

consists of a benzamide core where the phenyl group of the aniline moiety is substituted with a nitro group at the ortho position.

Key Identifiers:

- CAS Number: 728-90-5[1]
- IUPAC Name: N-(2-nitrophenyl)benzamide[2]
- Synonyms: o'-Nitrobenzanilide, 2-Nitro-N-benzoylaniline, N-Benzoyl-2-nitroaniline[1]
- Molecular Formula: C₁₃H₁₀N₂O₃[2]
- Molecular Weight: 242.23 g/mol [2]
- SMILES: O=C(Nc1ccccc1[O-])c1ccccc1

Molecular Visualization:

The structural arrangement of **2'-Nitrobenzanilide** is depicted below. The presence of the nitro group ortho to the amide linkage influences the molecule's conformation and reactivity.

Caption: Molecular structure of **2'-Nitrobenzanilide**.

Physicochemical Properties

A summary of the key physicochemical properties of **2'-Nitrobenzanilide** is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

Property	Value	Source
Appearance	White to pale yellow crystalline solid	General observation
Melting Point	155-157 °C	
Boiling Point	316.6±25.0 °C (Predicted)	
Density	1.344±0.06 g/cm ³ (Predicted)	
Solubility	Soluble in organic solvents like ethanol, ether, and chloroform. Limited solubility in water.	[3]
pKa	12.23±0.70 (Predicted)	

Synthesis and Purification

The most common and straightforward method for the synthesis of **2'-Nitrobenzanilide** is the Schotten-Baumann reaction.[1][4] This reaction involves the acylation of a primary amine, in this case, 2-nitroaniline, with an acid chloride, benzoyl chloride, in the presence of an aqueous base.[1][4]

Synthesis Protocol: Schotten-Baumann Reaction

This protocol is based on the established principles of the Schotten-Baumann reaction for the synthesis of amides.[1][4]

Materials:

- 2-Nitroaniline
- Benzoyl chloride
- 10% aqueous Sodium Hydroxide (NaOH) solution
- Dichloromethane (CH₂Cl₂) or another suitable organic solvent
- Deionized water

- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Equipment:

- Erlenmeyer flask or round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel
- Büchner funnel and filter flask
- Rotary evaporator

Procedure:

- Dissolution of Amine: In a suitable flask, dissolve 2-nitroaniline (1.0 equivalent) in dichloromethane.
- Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (approximately 2.0-3.0 equivalents). The two-phase system should be stirred vigorously.
- Addition of Acyl Chloride: Slowly add benzoyl chloride (1.0-1.2 equivalents) dropwise to the reaction mixture using a dropping funnel. The addition should be controlled to manage the exothermic nature of the reaction.
- Reaction: After the addition is complete, allow the reaction to stir vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Transfer the reaction mixture to a separatory funnel.
 - Separate the organic layer.

- Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
- Isolation:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **2'-Nitrobenzanilide**.

Causality Behind Experimental Choices:

- The use of a two-phase system (aqueous base and organic solvent) is characteristic of the Schotten-Baumann reaction. The aqueous base neutralizes the HCl byproduct, driving the reaction to completion, and also prevents the protonation of the amine nucleophile.[5]
- Vigorous stirring is crucial to ensure sufficient mixing and reaction at the interface of the two phases.
- The sequential washing steps in the work-up are designed to remove unreacted starting materials and byproducts. The HCl wash removes any remaining amine, the NaHCO₃ wash neutralizes any excess acid, and the brine wash removes residual water.



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Caption: Experimental workflow for the synthesis of **2'-Nitrobenzanilide**.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude **2'-Nitrobenzanilide**. The choice of solvent is critical for successful purification. Ethanol is a commonly used and effective

solvent for the recrystallization of benzanilides.[3]

Materials:

- Crude **2'-Nitrobenzanilide**
- Ethanol (95% or absolute)
- Deionized water (if a mixed solvent system is needed)
- Activated charcoal (optional)

Equipment:

- Erlenmeyer flasks
- Hot plate
- Büchner funnel and filter flask
- Filter paper

Procedure:

- **Solvent Selection:** Ethanol is a good starting choice. For optimal results, a small-scale solvent screening can be performed to find a solvent that dissolves the compound well when hot but poorly when cold. A mixed solvent system, such as ethanol-water, can also be effective.[6][7]
- **Dissolution:** Place the crude **2'-Nitrobenzanilide** in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
- **Decolorization (Optional):** If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

- **Hot Filtration (Optional):** If insoluble impurities or charcoal are present, perform a hot filtration to remove them.
- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.^[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
- **Isolation of Crystals:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
- **Drying:** Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Self-Validating System: The purity of the recrystallized **2'-Nitrobenzanilide** can be confirmed by measuring its melting point. A sharp melting point in the range of 155-157 °C indicates a high degree of purity. Further characterization can be performed using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Applications in Research and Drug Development

The chemical structure of **2'-Nitrobenzanilide** makes it a key building block in the synthesis of various heterocyclic compounds, many of which exhibit significant biological activity.

Intermediate in Heterocyclic Synthesis

The nitro group in **2'-Nitrobenzanilide** can be readily reduced to an amino group, which can then participate in cyclization reactions to form various heterocyclic systems. This makes it a valuable precursor for the synthesis of:

- **Benzimidazoles:** The reduction of the nitro group followed by cyclization with a carboxylic acid or its derivative is a common method for synthesizing benzimidazoles.^{[8][9][10]} Benzimidazole derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.^{[8][9]}
- **Quinolines:** The in-situ reduction of a 2-nitroaromatic compound in the presence of an active methylene compound can lead to the formation of quinolines through a domino nitro

reduction-Friedländer heterocyclization.[11]

Potential in Drug Discovery

While specific drugs derived directly from **2'-Nitrobenzanilide** are not widely documented, the broader class of N-(nitrophenyl)benzamides has been investigated for its biological activities. For instance, various substituted N-(nitrophenyl)benzamides have been synthesized and evaluated for their antimicrobial properties.[12][13] The nitro group is a common feature in many bioactive molecules and can contribute to their therapeutic effects.[9]

Safety and Handling

According to available safety data, **2'-Nitrobenzanilide** should be handled with care.

- Hazard Statements: Causes serious eye irritation.[2]
- Precautionary Statements:
 - Wash hands and any exposed skin thoroughly after handling.[12]
 - Wear protective gloves, protective clothing, eye protection, and face protection.[12]
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][12]

It is recommended to consult the full Safety Data Sheet (SDS) for **2'-Nitrobenzanilide** before handling the compound.

Conclusion

2'-Nitrobenzanilide is a synthetically useful and accessible molecule with significant potential as an intermediate in the preparation of biologically active heterocyclic compounds. Its straightforward synthesis via the Schotten-Baumann reaction and purification by recrystallization make it a practical starting material for researchers in medicinal chemistry and drug discovery. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in the laboratory.

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